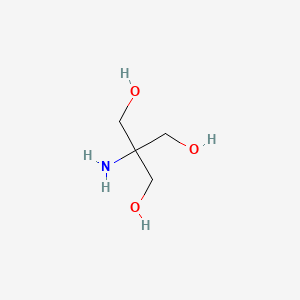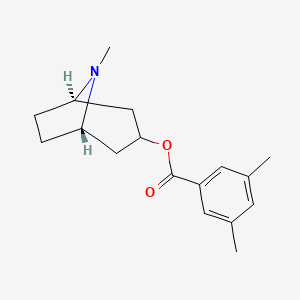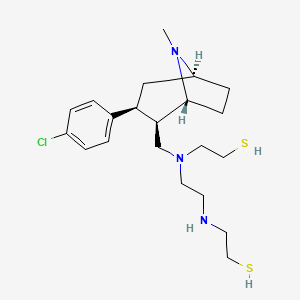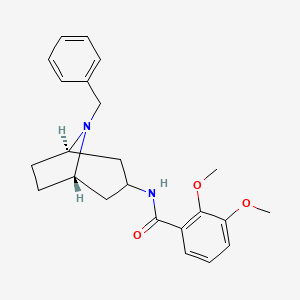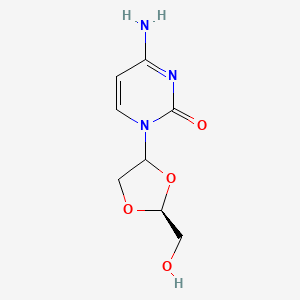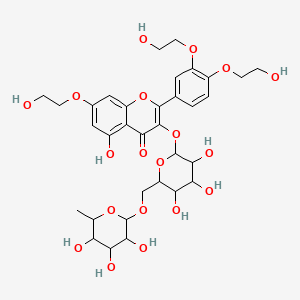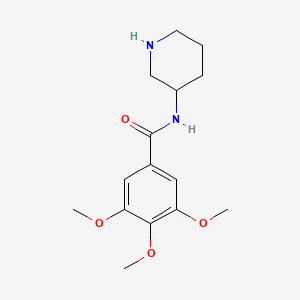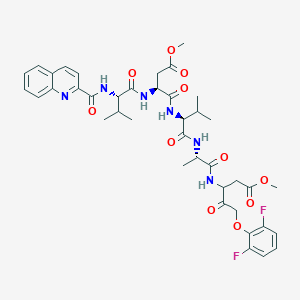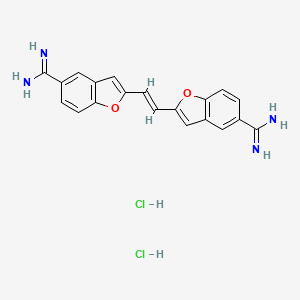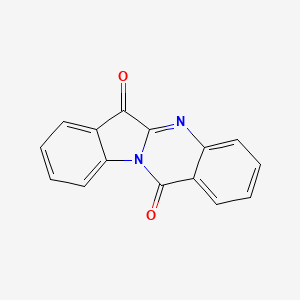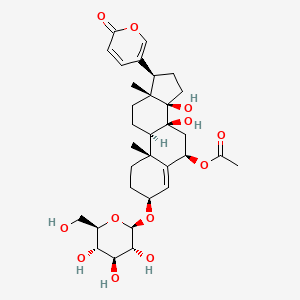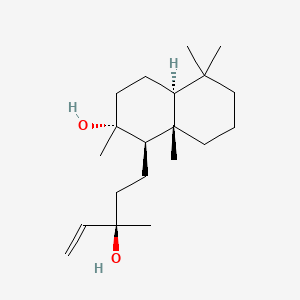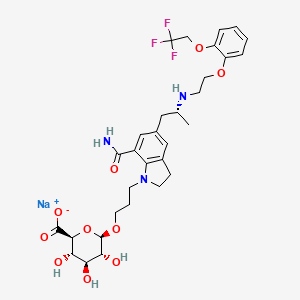
Silodosin glucuronide sodium
Descripción general
Descripción
Silodosin glucuronide sodium is an active metabolite of the α1A-adrenergic receptor antagonist silodosin . It is formed from silodosin by the UDP-glucuronosyltransferase (UGT) isoform UGT2B7 . The molecular formula of Silodosin glucuronide sodium is C31H39F3N3NaO10 .
Synthesis Analysis
The first chemical synthesis of silodosin glucuronide involved the incorporation of a glucuronosyl unit onto silodosin . This process led to either an undesired orthoester or a complex mixture under standard glycosylation conditions . The problematic O-glycosylation was attributed to the presence of multiple basic groups that could neutralize the acidic activators, decrease the nucleophilicity of a hydroxy group via hydrogen bond, or even facilitate acyl migration side reactions . Success was eventually achieved by using perbenzoylated d-glucuronosyl N-phenyltrifluroacetimidate (PTFA) as a donor in combination with a procedure of sequential addition of TMSOTf .Molecular Structure Analysis
The molecular structure of Silodosin glucuronide sodium is complex, with a molecular weight of 693.6 g/mol . It contains multiple functional groups, including a glucuronosyl unit, a trifluoroethoxy group, and an indolin-1-yl group .Chemical Reactions Analysis
The key chemical reaction in the formation of silodosin glucuronide is the O-glycosylation of silodosin . This involves the coupling of a glucuronosyl selectively to the primary hydroxyl group of the silodosin moiety .Aplicaciones Científicas De Investigación
Synthesis of Silodosin Glucuronide
- Scientific Field : Organic Chemistry
- Application Summary : Silodosin glucuronide is a metabolite of the α 1A-adrenoceptor antagonist silodosin . It’s synthesized for pharmacokinetic studies and pharmacological evaluations .
- Methods of Application : The synthesis involves the incorporation of a glucuronosyl unit onto silodosin . This process is challenging due to the presence of multiple basic groups that could neutralize the acidic activators, decrease the nucleophilicity of a hydroxy group via hydrogen bond or even facilitate acyl migration side reactions .
- Results : The synthesis was successful by using perbenzoylated d-glucuronosyl N-phenyltrifluroacetimidate (PTFA) as donor in combination with a procedure of sequential addition of TMSOTf .
Quantification of Silodosin and Its Metabolites
- Scientific Field : Bioanalytical Chemistry
- Application Summary : A novel LC–MS/MS method was developed for the quantification of silodosin and its metabolites in human plasma .
- Methods of Application : The method involves the use of liquid chromatography coupled with tandem mass spectrometry (LC–MS/MS) .
- Results : The method was found to be sensitive and rapid enough to quantify silodosin in human plasma .
Treatment of Benign Prostatic Hyperplasia (BPH)
- Scientific Field : Urology
- Application Summary : Silodosin glucuronide sodium, a metabolite of Silodosin, is used in the treatment of the signs and symptoms of benign prostatic hyperplasia (BPH) . BPH is a non-malignant enlargement of the prostate gland, associated with lower urinary tract symptoms that have a negative impact on the quality of life of patients .
- Methods of Application : Silodosin works by binding to α 1A -adrenoceptors with high affinity and relaxing the lower urinary tract, thereby improving urinary symptoms and alleviating bladder outlet obstruction .
- Results : Silodosin has been found to rapidly improve lower urinary tract symptoms (LUTS) associated with BPH . It was noninferior to tamsulosin in terms of improving LUTS associated with BPH . The efficacy of silodosin was maintained in 9-month extension studies and was also seen in a phase IV study conducted in a real-world setting .
Pharmacokinetic Studies
- Scientific Field : Pharmacology
- Application Summary : Silodosin glucuronide sodium is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Silodosin .
- Methods of Application : Pharmacokinetic studies involve the use of various analytical techniques to measure the concentration of Silodosin and its metabolites in biological samples .
- Results : Silodosin has an apparent volume of distribution of 49.5 L and is approximately 97% protein bound . The main metabolite of silodosin is silodosin glucuronide (KMD-3213G), which is a pharmacologically active metabolite formed by direct glucuronide conjugation mediated by UDP-glucuronosyltransferase 2B7 .
Medical Expulsive Therapy for Distal Ureteral Stones
- Scientific Field : Urology
- Application Summary : Silodosin has shown efficacy as medical expulsive therapy for promoting spontaneous stone passage of distal ureteral stones .
- Methods of Application : Silodosin is administered orally to patients with distal ureteral stones .
- Results : In previous prospective randomized trials, Silodosin has been effective in promoting the passage of distal ureteral stones .
Relief of Lower Urinary Tract Symptoms (LUTS) in Patients Who Underwent Prostate Cancer Brachytherapy
- Scientific Field : Oncology
- Application Summary : Silodosin may be used to relieve LUTS in patients who underwent prostate cancer brachytherapy .
- Methods of Application : Silodosin is administered orally to patients who have undergone prostate cancer brachytherapy .
- Results : Encouraging findings showed that Silodosin may increase the likelihood of successful trials without a catheter in patients experiencing acute urinary retention .
Safety And Hazards
The safety data sheet for Silodosin β-D-Glucuronide Sodium Salt advises avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
Silodosin, the parent compound of Silodosin glucuronide sodium, has been shown to be highly effective in improving not only lower urinary tract symptoms (LUTS) but also urodynamic parameter impairments secondary to benign prostatic hyperplasia (BPH) . Moreover, it has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials . These findings suggest potential future directions for the use of Silodosin glucuronide sodium in similar applications.
Propiedades
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[3-[7-carbamoyl-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindol-1-yl]propoxy]-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40F3N3O10.Na/c1-17(36-8-12-44-21-5-2-3-6-22(21)46-16-31(32,33)34)13-18-14-19-7-10-37(23(19)20(15-18)28(35)41)9-4-11-45-30-26(40)24(38)25(39)27(47-30)29(42)43;/h2-3,5-6,14-15,17,24-27,30,36,38-40H,4,7-13,16H2,1H3,(H2,35,41)(H,42,43);/q;+1/p-1/t17-,24+,25+,26-,27+,30-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXDGVSHJRFUEJ-XNUWQVEGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCOC3C(C(C(C(O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)NCCOC4=CC=CC=C4OCC(F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39F3N3NaO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635398 | |
| Record name | Sodium 3-{7-carbamoyl-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silodosin glucuronide sodium | |
CAS RN |
879292-24-7 | |
| Record name | Sodium 3-{7-carbamoyl-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indol-1-yl}propyl beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20635398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



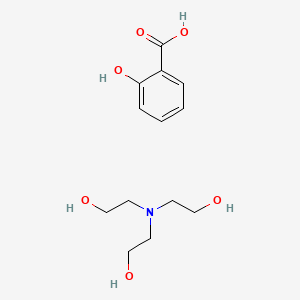
![Benzoic acid, 2-hydroxy-, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B1681590.png)
